3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one involves multiple steps. One common method involves the Fischer indole synthesis, which is a well-known reaction for the preparation of indole derivatives . The reaction typically involves the condensation of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Scientific Research Applications
3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . For example, they can inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in neurological processes .
Comparison with Similar Compounds
3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
This compound is unique due to its specific structure, which combines an indole ring with a furan and isoindoline moiety, giving it distinct chemical and biological properties.
Properties
Molecular Formula |
C28H21BrN2O2 |
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Molecular Weight |
497.4 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-1-methylindol-3-yl]-2-(furan-2-ylmethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C28H21BrN2O2/c1-30-24-11-5-4-10-23(24)25(26(30)18-12-14-19(29)15-13-18)27-21-8-2-3-9-22(21)28(32)31(27)17-20-7-6-16-33-20/h2-16,27H,17H2,1H3 |
InChI Key |
OTDQXGPOPBFSFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)Br)C4C5=CC=CC=C5C(=O)N4CC6=CC=CO6 |
Origin of Product |
United States |
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